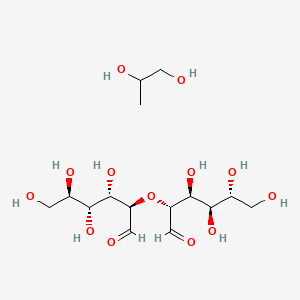
d-Glucose, ether with propylene glycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
d-Glucose, ether with propylene glycol, is a compound formed by the etherification of d-glucose with propylene glycol. This compound combines the properties of both d-glucose, a simple sugar, and propylene glycol, a synthetic liquid substance that absorbs water. The resulting compound is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with propylene glycol, typically involves the reaction of d-glucose with propylene glycol under specific conditions. One common method is the Williamson ether synthesis, where d-glucose reacts with propylene glycol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound, may involve continuous processes using reactors designed for high efficiency and yield. Catalysts such as Amberlyst-15, a stable solid catalyst, can be used to streamline the process and improve the reaction kinetics .
Analyse Chemischer Reaktionen
Types of Reactions
d-Glucose, ether with propylene glycol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether linkage can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
d-Glucose, ether with propylene glycol, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and as a stabilizer in biological assays.
Medicine: Utilized in pharmaceutical formulations for its solubility and stability properties.
Industry: Applied in the production of polymers, resins, and as a component in antifreeze formulations.
Wirkmechanismus
The mechanism of action of d-Glucose, ether with propylene glycol, involves its interaction with various molecular targets and pathways. In biological systems, the compound can participate in glycolysis and other metabolic pathways, providing energy to cells. The ether linkage allows for unique interactions with enzymes and other proteins, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol: A trihydroxy alcohol with similar solubility and hygroscopic properties.
Ethylene glycol: A dihydroxy alcohol used in antifreeze formulations.
Propylene glycol: A dihydroxy alcohol with applications in food, pharmaceuticals, and cosmetics
Uniqueness
d-Glucose, ether with propylene glycol, is unique due to its combination of carbohydrate and glycol properties. This dual nature allows it to participate in a broader range of chemical and biological processes compared to its individual components.
Eigenschaften
CAS-Nummer |
100402-63-9 |
|---|---|
Molekularformel |
C15H30O13 |
Molekulargewicht |
418.39 g/mol |
IUPAC-Name |
propane-1,2-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C3H8O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;1-3(5)2-4/h3-14,17-22H,1-2H2;3-5H,2H2,1H3/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
InChI-Schlüssel |
TWHRSPWECJGRKG-NWVPAHFOSA-N |
Isomerische SMILES |
CC(CO)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
Kanonische SMILES |
CC(CO)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)

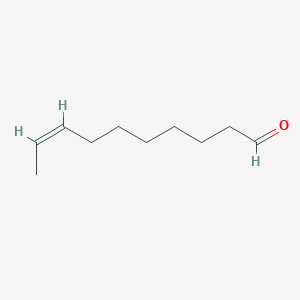
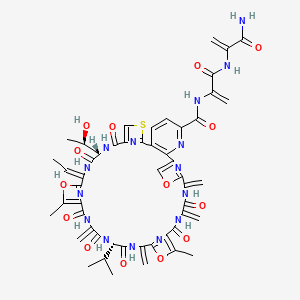
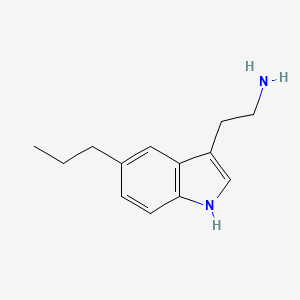
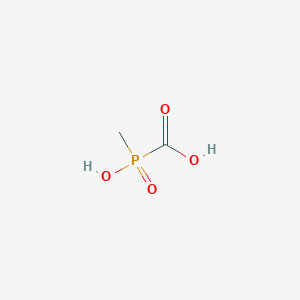
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)

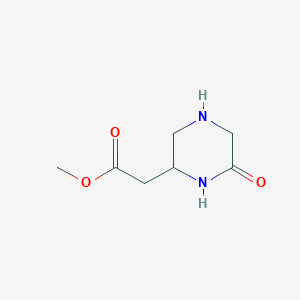
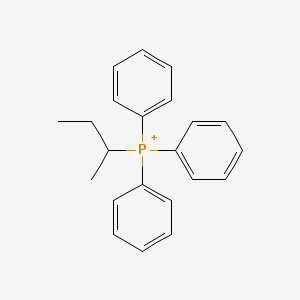
![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)

